

Application Notes and Protocols for In Vitro Cell Assays of EG 018

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Compound of Interest

Compound Name: EG 018
Cat. No.: B1162972

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Introduction

EG 018 is a synthetic cannabinoid that acts as a partial agonist at both the cannabinoid type 1 (CB1) and type 2 (CB2) receptors.[1] It exhibits a higher binding affinity for the CB2 receptor compared to the CB1 receptor.[2][3] Understanding the in vitro pharmacological profile of **EG 018** is crucial for its potential therapeutic applications and for comprehending its mechanism of action. These application notes provide detailed protocols for key in vitro cell-based assays to characterize the activity of **EG 018**, along with a summary of its reported pharmacological data.

Data Presentation

The following tables summarize the quantitative data for **EG 018** in various in vitro assays.

Table 1: Radioligand Binding Assay Data for **EG 018**

Target	Radioligand	Cell Line	Parameter	Value (nM)	Reference
Human CB1 Receptor	[³ H]CP55,940	HEK293	K _i	21	[2][3]
Human CB2 Receptor	[³ H]CP55,940	HEK293	K _i	7	[2][3]

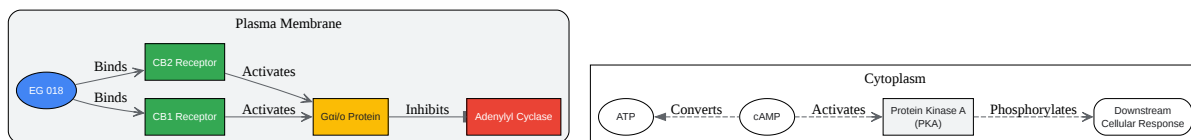
 Table 2: Functional Assay Data for **EG 018**

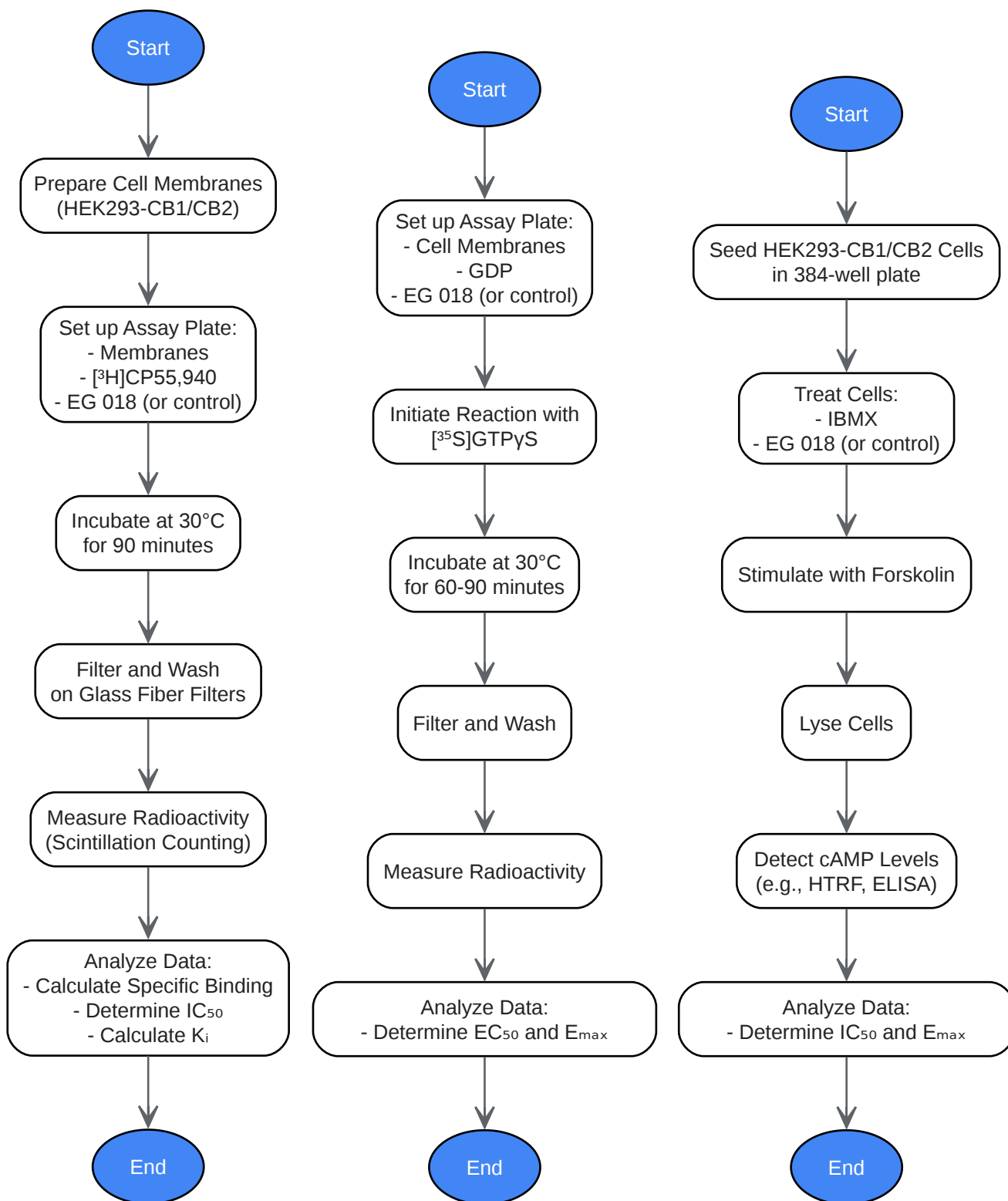
Assay	Target	Cell Line	Parameter	Value	Reference
[³⁵ S]GTPγS Binding	Human CB1 Receptor	HEK293	Agonist Activity	Weak Partial Agonist	[2][3]
[³⁵ S]GTPγS Binding	Human CB2 Receptor	HEK293	Agonist Activity	Partial Agonist	[2][3]
Forskolin-Stimulated cAMP Accumulation	Human CB1 Receptor	HEK293	EC ₅₀	40 nM	[2]
Forskolin-Stimulated cAMP Accumulation	Human CB1 Receptor	HEK293	Efficacy	Lower than THC	[2][3]
Forskolin-Stimulated cAMP Accumulation	Human CB2 Receptor	HEK293	Efficacy	Similar to THC	[2][3]
pERK Stimulation	Human CB1 Receptor	HEK293	Activity	Inactive	[3][4]

Signaling Pathway

The binding of **EG 018** to CB1 and CB2 receptors, which are G-protein coupled receptors (GPCRs), initiates an intracellular signaling cascade. As a partial agonist, **EG 018** activates

these receptors, but to a lesser degree than a full agonist. The primary signaling pathway involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.





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References

- [1. EG-018 - Wikipedia \[en.wikipedia.org\]](#)
- [2. In vitro and in vivo pharmacological evaluation of the synthetic cannabinoid receptor agonist EG-018 - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [3. researchgate.net \[researchgate.net\]](#)
- [4. Exploring determinants of agonist efficacy at the CB1 cannabinoid receptor: Analogues of the synthetic cannabinoid receptor agonist EG-018 - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
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